3-(1H-benzimidazol-2-yl)-7-hydroxy-8-(morpholin-4-ylmethyl)-2H-chromen-2-one
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Overview
Description
3-(1H-benzimidazol-2-yl)-7-hydroxy-8-(morpholin-4-ylmethyl)-2H-chromen-2-one is a complex organic compound that features a benzimidazole moiety fused with a chromenone structure
Mechanism of Action
Target of action
Benzimidazole derivatives are known to have a broad spectrum of pharmacological properties . They are considered as chemotherapeutic agents in diverse clinical conditions . .
Mode of action
The mode of action of benzimidazole derivatives can vary depending on their structure and the disease they are targeting. Some benzimidazole derivatives have been reported to exhibit potential antidiabetic property by inhibiting Ecto-nucleotide pyrophosphatases . .
Pharmacokinetics
Benzimidazole derivatives are known for their outstanding bioavailability, safety, and stability profiles . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-benzimidazol-2-yl)-7-hydroxy-8-(morpholin-4-ylmethyl)-2H-chromen-2-one typically involves multi-step organic reactions One common method starts with the condensation of 1,2-phenylenediamine with an appropriate aldehyde to form the benzimidazole coreThe morpholine group is then introduced via nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and improve yields .
Chemical Reactions Analysis
Types of Reactions
3-(1H-benzimidazol-2-yl)-7-hydroxy-8-(morpholin-4-ylmethyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The benzimidazole ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The morpholine group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields ketones, while substitution reactions can introduce various functional groups in place of the morpholine moiety .
Scientific Research Applications
3-(1H-benzimidazol-2-yl)-7-hydroxy-8-(morpholin-4-ylmethyl)-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
2-(aryl)-6-morpholin-4-yl-1H-benzimidazole derivatives: These compounds share the benzimidazole and morpholine moieties but differ in their aryl substituents.
Benzimidazole-chalcone derivatives: These compounds combine benzimidazole with chalcone structures and exhibit similar biological activities.
Uniqueness
3-(1H-benzimidazol-2-yl)-7-hydroxy-8-(morpholin-4-ylmethyl)-2H-chromen-2-one is unique due to its combination of benzimidazole, chromenone, and morpholine moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c25-18-6-5-13-11-14(20-22-16-3-1-2-4-17(16)23-20)21(26)28-19(13)15(18)12-24-7-9-27-10-8-24/h1-6,11,25H,7-10,12H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYFLFLATYOYTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=CC3=C2OC(=O)C(=C3)C4=NC5=CC=CC=C5N4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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